(Z)-methyl 2-(2-((4-((3,4-dihydroquinolin-1(2H)-yl)sulfonyl)benzoyl)imino)benzo[d]thiazol-3(2H)-yl)acetate
Description
Properties
IUPAC Name |
methyl 2-[2-[4-(3,4-dihydro-2H-quinolin-1-ylsulfonyl)benzoyl]imino-1,3-benzothiazol-3-yl]acetate | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C26H23N3O5S2/c1-34-24(30)17-28-22-10-4-5-11-23(22)35-26(28)27-25(31)19-12-14-20(15-13-19)36(32,33)29-16-6-8-18-7-2-3-9-21(18)29/h2-5,7,9-15H,6,8,16-17H2,1H3 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
FFQXHIUEGSSALR-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC(=O)CN1C2=CC=CC=C2SC1=NC(=O)C3=CC=C(C=C3)S(=O)(=O)N4CCCC5=CC=CC=C54 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C26H23N3O5S2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
521.6 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic routes and reaction conditions: : The synthesis of (Z)-Methyl 2-(2-((4-((3,4-Dihydroquinolin-1(2H)-yl)sulfonyl)benzoyl)imino)benzo[d]thiazol-3(2H)-yl)acetate generally begins with the preparation of key intermediates like 3,4-Dihydroquinoline and benzo[d]thiazole derivatives. These intermediates are then subjected to various coupling reactions involving sulfonylation, benzoylation, and condensation steps under controlled conditions to ensure the formation of the target molecule. Typical reagents include sulfonyl chlorides and benzoyl chlorides, with bases like triethylamine or pyridine facilitating the reactions.
Industrial production methods: : Industrial-scale production of this compound could involve large-scale reactions in batch or continuous reactors, ensuring precise temperature, pH, and concentration control to achieve high yields and purity. Solvent recovery and recycling, along with process optimization for minimal waste generation, would be critical aspects of industrial synthesis.
Types of reactions it undergoes
Oxidation: : The compound can undergo oxidation reactions primarily at the quinoline and thiazole rings, potentially yielding various oxidized products.
Reduction: : Reduction reactions may target the imino or sulfonyl functionalities, leading to corresponding amine or thiol derivatives.
Substitution: : Substitution reactions, particularly nucleophilic substitutions, can occur at activated positions of the benzoyl and sulfonyl moieties.
Common reagents and conditions
Oxidation: : Reagents like potassium permanganate, chromium trioxide, or peracids.
Reduction: : Agents such as lithium aluminum hydride or hydrogenation with a palladium catalyst.
Substitution: : Nucleophiles like amines, thiols, or halides in the presence of bases or acid catalysts.
Major products formed
Oxidized derivatives: at quinoline or thiazole rings.
Amines and thiols: from reduction of imino or sulfonyl groups.
Substituted benzo[d]thiazole: or quinoline derivatives.
Scientific Research Applications
The compound holds significant promise in diverse fields:
Chemistry: : As a building block for the synthesis of more complex molecules.
Biology: : Potential inhibitor of specific enzymes or receptors due to its unique structural motifs.
Medicine: : Exploratory uses in designing new therapeutic agents targeting various conditions such as cancer, bacterial infections, or inflammatory diseases.
Industry: : Usage in the formulation of novel materials, dyes, or catalysts.
Mechanism of Action
The exact mechanism by which this compound exerts its effects depends on the context of its application:
Molecular targets: : Potential targets include enzymes like kinases or proteases, where the compound might act as an inhibitor.
Pathways involved: : The compound might modulate signaling pathways by binding to specific protein sites, altering the biochemical cascades essential for cellular functions.
Comparison with Similar Compounds
Comparison with Structurally Similar Compounds
Structural Analog: (Z)-methyl 2-(2-((2,3-dihydrobenzo[b][1,4]dioxine-2-carbonyl)imino)-6,7-dihydro-[1,4]dioxino[2',3':4,5]benzo[1,2-d]thiazol-3(2H)-yl)acetate (CAS 895447-12-8)
This compound shares a benzothiazole core and acetoxy ester group with the target molecule but differs in substituents:
- Key Differences: Dihydrodioxine vs. Dihydroquinoline Sulfonyl: The dihydrodioxine ring in the analog replaces the dihydroquinoline sulfonyl group, altering electronic effects (e.g., reduced electron-withdrawing capacity) and steric bulk. Carbonyl vs.
Table 1: Structural and Functional Group Comparison
| Feature | Target Compound | Analog (CAS 895447-12-8) |
|---|---|---|
| Core Structure | Benzo[d]thiazole | Benzo[1,2-d]thiazole |
| Substituent at Position 2 | 4-((3,4-dihydroquinolin-1(2H)-yl)sulfonyl)benzoyl imino | 2,3-dihydrobenzo[b][1,4]dioxine-2-carbonyl imino |
| Ester Group | Methyl acetate | Methyl acetate |
| Key Functional Groups | Sulfonyl, imino, ester | Carbonyl, imino, ester |
The sulfonyl group in the target compound likely increases aqueous solubility compared to the less polar dihydrodioxine moiety in the analog .
Thiazole-Based Derivatives
Compounds like 2-(2-Methyl-1,3-thiazol-4-yl)benzoic acid (CAS 65032-66-8, ) share a thiazole ring but lack the extended conjugation and sulfonyl/quinoline groups.
Table 2: Physicochemical Comparison
| Property | Target Compound | 2-(2-Methyl-1,3-thiazol-4-yl)benzoic acid |
|---|---|---|
| Molecular Weight | ~550-600 g/mol (estimated) | 219.26 g/mol |
| Melting Point | Likely >200°C (predicted) | 139.5–140°C |
| Functional Groups | Sulfonyl, benzothiazole, ester | Thiazole, carboxylic acid |
| Solubility | Moderate in DMSO (predicted) | Low in water, soluble in organic solvents |
The target compound’s higher molecular weight and sulfonyl group may reduce membrane permeability compared to simpler thiazole derivatives .
Natural Product Analogs
Studies on Zygocaperoside and Isorhamnetin-3-O glycoside () highlight methodologies (e.g., NMR/UV spectroscopy) applicable to the target compound’s characterization.
Biological Activity
(Z)-methyl 2-(2-((4-((3,4-dihydroquinolin-1(2H)-yl)sulfonyl)benzoyl)imino)benzo[d]thiazol-3(2H)-yl)acetate is a complex organic compound featuring multiple functional groups, including a dihydroquinolinyl moiety, a sulfonyl group, a benzoyl group, and a thiazole structure. The compound's molecular formula is C27H25N3O5S2, with a molecular weight of 535.63 g/mol. This article explores the biological activity of this compound, focusing on its potential therapeutic applications and mechanisms of action.
Chemical Structure
The IUPAC name for the compound is methyl 2-[2-[4-(3,4-dihydro-2H-quinolin-1-ylsulfonyl)benzoyl]imino-6-methyl-1,3-benzothiazol-3-yl]acetate. The structural complexity of the molecule suggests potential interactions with biological targets that may lead to significant pharmacological effects.
Biological Activity Overview
Research indicates that compounds with similar structural features exhibit various biological activities such as:
- Antitumor Activity : Many derivatives of quinoline and thiazole have shown promising cytotoxic effects against cancer cell lines.
- Antimicrobial Properties : Compounds containing sulfonyl and thiazole groups are often investigated for their antibacterial and antifungal activities.
- Anti-inflammatory Effects : Several studies have reported anti-inflammatory properties associated with thiazole derivatives.
Case Studies and Research Findings
-
Antitumor Activity :
Compound Cell Line IC50 (μM) Analog 9 HCT-116 16.19 ± 1.35 Analog 9 MCF-7 17.16 ± 1.54 - Antimicrobial Activity :
- Mechanism of Action :
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
